N-(2-(trifluoromethoxy)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Description

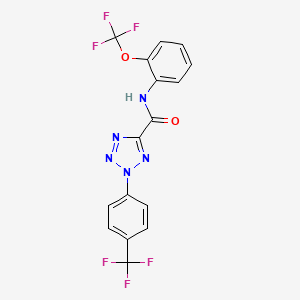

N-(2-(Trifluoromethoxy)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a tetrazole-based carboxamide derivative featuring dual fluorinated substituents: a trifluoromethoxy group at the 2-position of the phenyl ring and a trifluoromethyl group at the 4-position of the adjacent phenyl ring (Figure 1). Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and bioisosteric replacement of carboxylic acids, making them valuable in medicinal and agrochemical applications . The compound’s structure combines lipophilic trifluoromethyl/trifluoromethoxy groups, which enhance membrane permeability and resistance to oxidative metabolism, with a carboxamide linker that facilitates hydrogen bonding in biological targets.

Properties

IUPAC Name |

N-[2-(trifluoromethoxy)phenyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F6N5O2/c17-15(18,19)9-5-7-10(8-6-9)27-25-13(24-26-27)14(28)23-11-3-1-2-4-12(11)29-16(20,21)22/h1-8H,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQFIIDJXVTKJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F6N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(trifluoromethoxy)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate nitrile precursors with sodium azide under acidic conditions.

Introduction of Trifluoromethoxy and Trifluoromethyl Groups: These groups are introduced via nucleophilic aromatic substitution reactions, often using trifluoromethoxy and trifluoromethyl reagents.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl-tetrazole derivatives.

Scientific Research Applications

N-(2-(trifluoromethoxy)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has several applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in research to study enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism by which N-(2-(trifluoromethoxy)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide exerts its effects involves:

Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways by acting as an inhibitor or activator, depending on the target.

Comparison with Similar Compounds

Tetrazole-Based Derivatives

- (S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(Trifluoromethyl)phenyl)-propan-2-yl)-2-(3-(Trifluoromethoxy)phenyl)acetamide (16n) :

This analog () shares the trifluoromethyl and trifluoromethoxy motifs but incorporates an acetamide group and a tetrazole ring. The stereochemistry (S-configuration) and extended alkyl chain may influence binding specificity compared to the target compound’s rigid carboxamide-tetrazole framework.

Thiazole and Thiophene Carboxamides

N-(5-Methyl-4-phenylthiazol-2-yl)-5-(Trifluoromethyl)thiophene-2-carboxamide () :

Replacing the tetrazole with a thiophene ring reduces nitrogen content but retains the trifluoromethyl group. Thiophene carboxamides often exhibit narrower antibacterial spectra compared to tetrazoles, as seen in nitrothiophene derivatives (). The thiazole ring in this compound may enhance π-π stacking interactions in hydrophobic binding pockets.Nitrothiophene Carboxamides () :

Compounds like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide show antibacterial activity, but their nitro groups can confer reactivity limitations (e.g., redox sensitivity). The target compound’s trifluoromethoxy group offers greater stability than nitro substituents.

Triazole Derivatives ()

- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones: These triazole-thiones exhibit tautomerism (thione vs. thiol forms), confirmed via IR spectroscopy (absence of νS-H at 2500–2600 cm⁻¹) .

Physicochemical and Spectral Properties

The trifluoromethoxy group in the target compound likely contributes to distinct ¹⁹F NMR signals and enhanced lipophilicity (logP >3), similar to analogs in .

Biological Activity

N-(2-(trifluoromethoxy)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of trifluoromethoxy and trifluoromethyl groups, which are known to enhance biological activity through increased lipophilicity and metabolic stability. The molecular formula is , with a molecular weight of approximately 394.27 g/mol.

Synthesis

The synthesis typically involves the reaction of appropriate aniline derivatives with tetrazole precursors under controlled conditions. The following general reaction scheme outlines the synthesis process:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The trifluoromethoxy group enhances binding affinity, potentially leading to modulation of biological processes.

Anticancer Activity

Research has indicated that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, a study assessing various tetrazole derivatives demonstrated their ability to inhibit cell proliferation in human cancer cell lines, including glioblastoma (LN229) and breast cancer (MDA-MB-231). The cytotoxic effects were evaluated using assays such as MTT and colony formation tests, revealing promising results for specific derivatives .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5b | LN229 (Glioblastoma) | 0.45 | Induction of apoptosis |

| 5c | MDA-MB-231 (Breast) | 0.32 | Cell cycle arrest |

| 5e | NUGC-3 (Gastric) | 0.50 | Inhibition of proliferation |

Antimicrobial Activity

In addition to anticancer properties, tetrazole derivatives have shown antimicrobial effects against various bacterial strains. A study highlighted the ability of certain derivatives to inhibit bacterial DNA gyrase and topoisomerase IV, demonstrating potent activity against pathogens like Staphylococcus aureus and Escherichia coli.

Table 2: Summary of Antimicrobial Activity

| Compound | Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| 50a | Staphylococcus aureus | 0.012 | Inhibition of DNA gyrase |

| 50b | Escherichia coli | 0.015 | Inhibition of topoisomerase IV |

Case Studies

- Case Study on Glioblastoma Treatment : A research team synthesized a series of tetrazole derivatives and tested their efficacy against glioblastoma cells. The most effective compounds induced apoptosis through mitochondrial pathways, highlighting the potential for developing new therapeutic agents for aggressive cancers .

- Study on Bacterial Resistance : Another study focused on the antimicrobial properties of tetrazole derivatives against multi-drug resistant bacteria. The results indicated that certain compounds not only inhibited bacterial growth but also reduced biofilm formation, suggesting their potential use in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(2-(trifluoromethoxy)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves coupling tetrazole intermediates with substituted aromatic amines. Key steps include:

- Cyclocondensation : Use of trifluoromethyl-substituted phenyl precursors with nitriles under microwave-assisted conditions to form the tetrazole ring .

- Amidation : Carboxylic acid activation (e.g., EDCl/HOBt) followed by reaction with 2-(trifluoromethoxy)aniline. Purification via silica gel chromatography achieves >95% purity, with yields improved by optimizing reaction stoichiometry (1.2:1 molar ratio of acid to amine) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodological Answer :

- NMR Analysis : ¹H and ¹³C NMR to verify substituent positions, focusing on aromatic proton splitting patterns (e.g., para-substituted trifluoromethyl groups show distinct singlet signals) .

- X-ray Crystallography : Resolve ambiguity in tetrazole ring orientation (1H vs. 2H tautomerism) by single-crystal analysis .

- HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile/water) to detect impurities <0.5% .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the structure-activity relationship (SAR) of this compound in enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., COX-1/2 or flavivirus proteases). Focus on the trifluoromethoxy group’s role in hydrophobic pocket binding .

- Analog Synthesis : Replace the trifluoromethyl group with chloro or methyl variants to assess steric/electronic effects. Test inhibitory activity via fluorescence-based assays (IC₅₀ comparisons) .

- Data Contradiction Analysis : If activity decreases despite favorable docking scores, evaluate solubility (logP via shake-flask method) or metabolic stability (microsomal assays) .

Q. How can in vivo efficacy studies be designed to evaluate this compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- Pharmacokinetic Profiling : Administer orally (10 mg/kg) to rodent models; quantify plasma levels via LC-MS/MS. Note the trifluoromethyl group’s impact on half-life (e.g., t₁/₂ > 6 hours in similar compounds) .

- Toxicity Screening : Conduct Ames tests for mutagenicity and hERG binding assays to assess cardiac risk. Prioritize metabolites identified via UPLC-QTOF (e.g., hydroxylated derivatives) .

Q. What analytical approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., inconsistent IC₅₀ values in COX inhibition). Control for variables like assay temperature (25°C vs. 37°C) and enzyme source (recombinant vs. native) .

- Orthogonal Assays : Validate antiviral activity via plaque reduction neutralization tests (PRNT) if initial cell-based assays show variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.